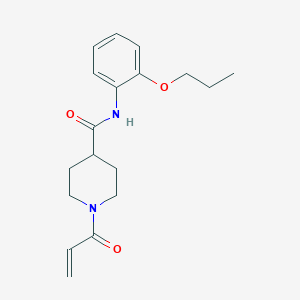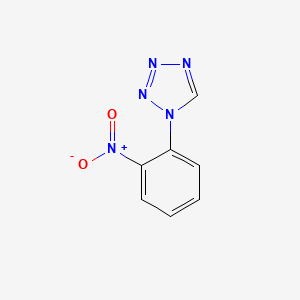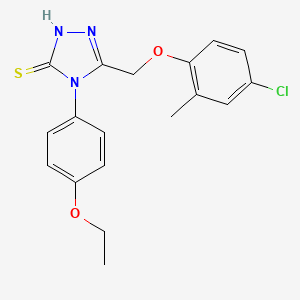![molecular formula C10H21ClN4O4 B2435620 [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate CAS No. 50704-19-3](/img/structure/B2435620.png)
[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple dimethylamino groups and a perchlorate anion. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate typically involves the reaction of dimethylamine with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
化学反応の分析
Types of Reactions
[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced species.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic or research purposes.
類似化合物との比較
Similar Compounds
- [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium chloride
- [(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium bromide
Uniqueness
[(2E)-3-(dimethylamino)-2-{[(dimethylamino)methylidene]amino}prop-2-en-1-ylidene]dimethylazanium perchlorate is unique due to the presence of the perchlorate anion, which can influence its reactivity and stability. This distinguishes it from similar compounds with different anions, such as chloride or bromide, and may confer distinct properties that are advantageous in certain applications.
特性
CAS番号 |
50704-19-3 |
|---|---|
分子式 |
C10H21ClN4O4 |
分子量 |
296.75 g/mol |
IUPAC名 |
[3-(dimethylamino)-2-(dimethylaminomethylideneamino)prop-2-enylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C10H21N4.ClHO4/c1-12(2)7-10(8-13(3)4)11-9-14(5)6;2-1(3,4)5/h7-9H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
LOETWRXQTHIJFD-UHFFFAOYSA-M |
SMILES |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.[O-]Cl(=O)(=O)=O |
異性体SMILES |
CN(C)/C=C(/C=[N+](C)C)\N=CN(C)C.[O-]Cl(=O)(=O)=O |
正規SMILES |
CN(C)C=C(C=[N+](C)C)N=CN(C)C.[O-]Cl(=O)(=O)=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![1-(4-Methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2435539.png)
![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)
![ethyl 5-(2-methyl-3-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)
![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)


![methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2435553.png)

![N-(3-acetylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2435555.png)


![1,7-dimethyl-3-[(4-methylphenyl)methyl]-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2435558.png)

